molecular formula C10H15NO4 B3287379 Ethyl 6,6-dimethyl-2,4-dioxopiperidine-3-carboxylate CAS No. 845267-64-3

Ethyl 6,6-dimethyl-2,4-dioxopiperidine-3-carboxylate

Cat. No. B3287379
CAS RN: 845267-64-3
M. Wt: 213.23 g/mol
InChI Key: LRNBTAUZXVJQMH-UHFFFAOYSA-N
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Description

“Ethyl 6,6-dimethyl-2,4-dioxopiperidine-3-carboxylate” is a chemical compound with the CAS Number: 845267-64-3 . It has a molecular weight of 213.23 .

Physical and Chemical Properties This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Reactivity

  • Ethyl 6,6-dimethyl-2,4-dioxopiperidine-3-carboxylate serves as a key starting material for synthesizing novel analogues of natural alkaloids, such as peramine. These compounds are valuable in pharmaceutical research for their potential medicinal properties (Voievudskyi et al., 2016).

Chemical Properties and Reactions

  • The compound is used in the synthesis of various heterocyclic compounds, demonstrating its versatility in chemical reactions. For instance, it has been employed in the preparation of pyridopyrimidine derivatives, which are of interest in medicinal chemistry (Nagamatsu et al., 1984).

Pharmaceutical Research

  • This compound plays a role in the synthesis of compounds that are investigated for their potential in treating various diseases, including cancer. For instance, certain derivatives have shown promise in overcoming drug resistance in cancer cells, highlighting the compound's importance in developing new therapeutic agents (Das et al., 2009).

Antioxidant Activities

  • Derivatives of this compound have been explored for their antioxidant properties. These studies contribute to the understanding of how such compounds can be used to mitigate oxidative stress-related diseases (Zaki et al., 2017).

Calcium Channel Binding Studies

  • This compound has been involved in the synthesis of dihydropyrimidinones, which have been evaluated for their calcium channel blocking activity. This research is crucial in the development of drugs targeting cardiovascular diseases (Singh et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 6,6-dimethyl-2,4-dioxopiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-4-15-9(14)7-6(12)5-10(2,3)11-8(7)13/h7H,4-5H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNBTAUZXVJQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)CC(NC1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101168135
Record name 3-Piperidinecarboxylic acid, 6,6-dimethyl-2,4-dioxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101168135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

845267-64-3
Record name 3-Piperidinecarboxylic acid, 6,6-dimethyl-2,4-dioxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845267-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinecarboxylic acid, 6,6-dimethyl-2,4-dioxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101168135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 6,6-dimethyl-2,4-dioxopiperidine-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of sodium ethoxide, obtained from sodium metal (0.122 g, 5.55 mmol) in anhydrous ethanol (7 mL), a solution of ethyl 3-[(3-ethoxy-3-oxopropanoyl)amino]-3-methylbutanoate (1.2 g, 4.62 mmol) in dry toluene (7 mL) was added dropwise at room temperature, under stirring. The reaction mixture was heated at 80° C. for 2 hours then it was concentrated to reduced volume and the residue was dissolved in toluene (15 mL). The organic phase was extracted with water (40 mL), the aqueous phase was acidified to pH 2-3 with 1 N HCl and extracted with ethyl acetate (4×50 mL). The organic phase was washed with brine, dried over anhydrous sodium sulphate and concentrated to give ethyl 6,6-dimethyl-2,4-dioxopiperidine-3-carboxylate as a yellow solid (0.7 g, Y=71%) which was used for the next step without further purification.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6,6-dimethyl-2,4-dioxopiperidine-3-carboxylate
Reactant of Route 2
Ethyl 6,6-dimethyl-2,4-dioxopiperidine-3-carboxylate
Reactant of Route 3
Ethyl 6,6-dimethyl-2,4-dioxopiperidine-3-carboxylate
Reactant of Route 4
Ethyl 6,6-dimethyl-2,4-dioxopiperidine-3-carboxylate
Reactant of Route 5
Ethyl 6,6-dimethyl-2,4-dioxopiperidine-3-carboxylate
Reactant of Route 6
Ethyl 6,6-dimethyl-2,4-dioxopiperidine-3-carboxylate

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